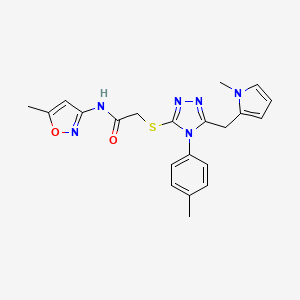
2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H22N6O2S and its molecular weight is 422.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound.
Chemical Structure and Properties
The compound features a triazole ring, a pyrrole moiety, and an isoxazole group, which are known for their diverse biological activities. The presence of sulfur in the thioether linkage enhances the compound's reactivity and potential interactions with biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole and isoxazole rings. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized product.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole-containing compounds. For instance, derivatives similar to our target compound have shown significant inhibition of cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study indicated that modifications in the triazole structure can enhance cytotoxicity against specific cancer types, suggesting that our compound may exhibit similar effects .
Anti-inflammatory Effects
Compounds containing pyrrole and triazole moieties have been investigated for their anti-inflammatory properties. Research indicates that such compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6, which are pivotal in inflammatory pathways. Molecular docking studies reveal strong binding affinities of these compounds to inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
The presence of the isoxazole group in our compound has been linked to antimicrobial activity. Studies have shown that isoxazole derivatives exhibit significant antibacterial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
- Case Study on Anticancer Activity : A derivative similar to our compound was tested against breast cancer cells (MCF-7). Results demonstrated an IC50 value of 15 µM after 48 hours of treatment, indicating potent anticancer activity compared to control groups .
- Case Study on Anti-inflammatory Effects : In a model of induced inflammation using Wistar rats, a related compound significantly reduced levels of TNF-α and IL-6 after treatment for two weeks, showcasing its potential as an anti-inflammatory agent .
Data Tables
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[4-(4-methylphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2S/c1-14-6-8-16(9-7-14)27-19(12-17-5-4-10-26(17)3)23-24-21(27)30-13-20(28)22-18-11-15(2)29-25-18/h4-11H,12-13H2,1-3H3,(H,22,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFWXAUJSHTMGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NOC(=C3)C)CC4=CC=CN4C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














